molecular formula C15H14N4O5 B6619721 2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide CAS No. 444289-11-6

2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide

Cat. No.: B6619721
CAS No.: 444289-11-6
M. Wt: 330.30 g/mol
InChI Key: LPMWLZKQEVOOMZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of phthalimide derivatives fused with a 2,6-dioxopiperidine moiety, a structural motif widely explored in medicinal chemistry for its proteolysis-targeting chimera (PROTAC) and anti-inflammatory applications. The molecule features an acetamide group linked to the isoindole ring at position 4, with an amino substituent on the acetamide chain. Its core structure is analogous to immunomodulatory imide drugs (IMiDs) like thalidomide but distinguishes itself through specific substitutions that modulate solubility, binding affinity, and pharmacokinetics .

Properties

IUPAC Name

2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5/c16-6-11(21)17-8-3-1-2-7-12(8)15(24)19(14(7)23)9-4-5-10(20)18-13(9)22/h1-3,9H,4-6,16H2,(H,17,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMWLZKQEVOOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The compound exhibits a complex structure characterized by an isoindole framework and piperidine moiety, which contribute to its pharmacological properties.

  • Molecular Formula : C20H24N4O6
  • Molecular Weight : 416.43 g/mol
  • CAS Number : 1957235-57-2
  • SMILES Notation : CC(C)(C)OC(=O)NCCNc1cccc2C(=O)N(C3CCC(=O)NC3=O)C(=O)c12

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its role in inhibiting certain biological pathways.

Anticancer Activity

Research indicates that 2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide demonstrates significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)8.107Inhibition of ERK1/2 pathway
MCF7 (Breast)22.65Induction of apoptosis via caspase activation
HT29 (Colon)12.57Mitochondrial dysfunction

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : It has been shown to inhibit ERK1/2 kinases, which are crucial for cell proliferation and survival.
  • Induction of Apoptosis : Studies have demonstrated that the compound activates caspases, leading to programmed cell death in cancer cells.
  • Mitochondrial Dysfunction : The compound induces changes in mitochondrial function, contributing to its cytotoxicity.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Study on Lung Cancer Cells (A549) :
    • The compound exhibited an IC50 value of 8.107 µM.
    • Mechanistic studies revealed that it inhibits the ERK signaling pathway, leading to reduced cell viability.
  • Breast Cancer Study (MCF7) :
    • An IC50 of 22.65 µM was reported.
    • The study confirmed that the compound activates caspases 3, 8, and 9, indicating a robust apoptotic response.
  • Colon Cancer Study (HT29) :
    • Demonstrated an IC50 value of 12.57 µM.
    • The compound was found to disrupt mitochondrial function, suggesting a novel approach for targeting colon cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Applications Evidence IDs
2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide C15H15N3O5 317.30* Amino-acetamide at isoindole-C4 PROTAC development (hypothesized)
Apremilast C22H24N2O7S 460.50 Methanesulfonylethyl group at isoindole-C4 PDE4/TNF-α inhibitor (anti-inflammatory)
2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide C15H13ClN2O5 336.73 Chloro-acetamide at isoindole-C4 Preclinical protein degradation studies
Thalidomide-NH-CH2-COOH (T40016) C15H13N3O6 331.28 Glycine at isoindole-C4 Solubility-enhancing derivative
3-(1-Oxo-3-imino-1,3-dihydro-2H-isoindol-2-yl)-2,6-dioxopiperidine (Compound 18) C12H10N3O3 253.23 Imine at isoindole-C3 Structural analog with unknown activity

*Calculated based on substituent replacement (Cl → NH2) from chloro analog in .

Key Comparisons:

Apremilast’s methanesulfonylethyl group confers high bioavailability and oral activity, whereas the target compound’s amino group may prioritize proteasome-mediated degradation (PROTAC mechanisms) .

Positional Isomerism :

  • Substitution at isoindole-C4 (target compound) versus C5 (e.g., ’s 2-chloro-N-[...]-5-yl]acetamide ) alters steric interactions with binding partners like cereblon (CRBN), a key E3 ligase in IMiD activity .

Pharmacological Profiles :

  • Apremilast inhibits PDE4 and TNF-α, validated in treating psoriasis and arthritis . In contrast, chloro-acetamide analogs () show preclinical efficacy in degrading oncoproteins via CRBN recruitment .
  • The glycine derivative T40016 () exhibits improved aqueous solubility (pKa ~3.92) due to its carboxylic acid group, a feature absent in the target compound but critical for formulation .

Synthetic Accessibility: The target compound’s amino group can be introduced via nucleophilic substitution of chloro precursors (e.g., ), while Apremilast requires asymmetric synthesis of a chiral center .

Preparation Methods

Condensation of Phthalic Anhydride Derivatives with 3-Aminopiperidine-2,6-dione

A widely reported method involves the reaction of substituted phthalic anhydrides with 3-aminopiperidine-2,6-dione (also known as glutamine anhydride derivative) under acidic conditions. For example:

  • 3-Ethylphthalic anhydride reacts with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid with sodium acetate as a base, yielding the isoindole-piperidine fused intermediate.

  • The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of the anhydride, followed by cyclodehydration (Figure 1).

Key Conditions :

  • Solvent: Acetic acid (10–20 mL/g substrate)

  • Temperature: Reflux (110–120°C)

  • Base: Sodium acetate (1.1–1.2 equiv)

  • Yield: 70–85%

Introduction of the Acetamide Side Chain

The acetamide group at the 4-position of the isoindole ring is installed via nucleophilic acyl substitution or direct amidation.

Bromination Followed by Azide Substitution and Reduction

A two-step strategy is employed to introduce the aminoacetamide group:

  • Bromination : The 4-position of the isoindole core is brominated using N-bromosuccinimide (NBS) under radical-initiated conditions.

    • Light irradiation (λ = 350–400 nm) in CCl₄ achieves regioselective bromination.

  • Azide Substitution : The bromide is displaced with sodium azide (NaN₃) in DMF at 60°C, forming the azide intermediate.

  • Staudinger Reduction : The azide is reduced to an amine using triphenylphosphine (PPh₃) in THF/H₂O, followed by acetylation with acetyl chloride to yield the acetamide.

Optimization Note :

  • Azide reduction with hydrogen gas (H₂, Pd/C) offers higher yields (~90%) but requires careful control to prevent over-reduction.

Final Functionalization: Amino Group Installation

The 2-amino group on the acetamide side chain is introduced via selective deprotection or direct synthesis.

Reductive Amination of a Ketone Intermediate

A ketone precursor at the acetamide’s α-position undergoes reductive amination:

  • The ketone reacts with ammonium acetate (NH₄OAc) in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Yield : 65–75% with >95% purity.

Gabriel Synthesis

An alternative route employs the Gabriel synthesis:

  • Phthalimide protection of the amine.

  • Alkylation with ethyl bromoacetate.

  • Hydrazinolysis to liberate the primary amine.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Limitations
Anhydride CondensationPhthalic anhydride + aminopiperidine8598Requires harsh acidic conditions
Bromination-AzidationNBS bromination → NaN₃ → Reduction7895Multi-step, azide handling
Reductive AminationKetone + NH₄OAc/NaBH₃CN7597Stereoselectivity challenges

Mechanistic Insights and Side Reactions

Competing Cyclization Pathways

During the initial condensation, undesired 5-membered ring formation (pyrrolidine) may occur if reaction temperatures exceed 120°C. This is mitigated by precise temperature control and slow addition of the anhydride.

Epimerization Risks

The piperidine-2,6-dione moiety is prone to epimerization at C3 under basic conditions. Using mild bases (e.g., NaOAc) instead of strong bases (e.g., NaOH) preserves stereochemical integrity.

Industrial-Scale Considerations

Catalytic Enhancements

Recent advances employ organocatalysts (e.g., quinoline derivatives) to improve enantioselectivity in piperidine ring formation. For example:

  • Quinoline/TFA cocatalyst : Achieves 90:10 trans:cis selectivity in piperidine intermediates.

Green Chemistry Approaches

  • Solvent-Free Reactions : Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining yields.

  • Biocatalysts : Lipases (e.g., CAL-B) catalyze amide bond formation with >99% enantiomeric excess (ee) .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound for improved yield and purity?

  • Methodological Answer :

  • Stepwise Reaction Control : Use temperature gradients (e.g., 0–60°C) and inert atmospheres (N₂/Ar) to stabilize reactive intermediates during isoindole-imide coupling and acetamide formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of the isoindolone-dioxopiperidine core, while dichloromethane minimizes side reactions in chlorination steps .
  • Catalytic Optimization : Employ palladium catalysts for cross-coupling reactions and triethylamine for acid scavenging to reduce byproducts .
  • Microwave-Assisted Synthesis : Reduces reaction time by 40–60% for steps like cyclization, improving overall yield .

Q. What analytical techniques are most effective for characterizing structural integrity post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the isoindol-4-yl acetamide substitution and piperidin-3-yl stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion at m/z 413.1352) and detects trace impurities (<0.5%) .
  • X-ray Crystallography : Resolves conformational flexibility of the dioxopiperidine ring and hydrogen-bonding patterns in the solid state .

Q. What strategies improve aqueous solubility given its heterocyclic and amide-rich structure?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO-water gradients (10–30% DMSO) for in vitro assays to maintain solubility without denaturing proteins .
  • Salt Formation : Hydrochloride or sodium salts of the primary amine group enhance solubility by 3–5 fold at physiological pH .
  • Structural Derivatization : Introduce PEGylated side chains or sulfonate groups to the isoindolone ring to improve hydrophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across cell-based assays?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time (e.g., 24 vs. 48 hours) to reduce variability .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target pathways (e.g., kinase inhibition) that may explain divergent IC₅₀ values .
  • Dose-Response Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability) to confirm target-specific effects .

Q. What computational modeling approaches predict binding affinities with ubiquitin-proteasome components?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate interactions between the dioxopiperidine moiety and the 20S proteasome’s β5 subunit (e.g., RMSD <2.0 Å over 100 ns trajectories) .
  • Quantum Mechanical (QM) Calculations : Analyze electron density maps to identify key hydrogen bonds (e.g., NH─O=C between the acetamide and Thr1 residue) .
  • Machine Learning (ML) Models : Train on proteolysis-targeting chimera (PROTAC) datasets to predict degradation efficiency (DC₅₀) .

Q. How to design in vivo studies evaluating proteasome-targeting efficacy while minimizing off-target effects?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution (e.g., brain penetration via LC-MS) in rodent models to optimize dosing .
  • Biomarker Validation : Monitor proteasome activity (e.g., fluorogenic substrates like Suc-LLVY-AMC) and ubiquitinated protein accumulation in target tissues .
  • Toxicity Screening : Assess hepatic (ALT/AST levels) and renal (creatinine clearance) toxicity at 10× DC₅₀ to establish safety margins .

Q. What experimental approaches validate the isoindolone-dioxopiperidine scaffold’s role in protein degradation?

  • Methodological Answer :

  • Cryo-Electron Microscopy (Cryo-EM) : Resolve ternary complexes of the compound, E3 ligase (e.g., CRBN), and target protein (e.g., IKZF1) at 3–4 Å resolution .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ, kₒff) between the scaffold and ubiquitin ligase components .
  • Knockout Models : Use CRISPR-Cas9 to delete CRBN in cell lines and confirm loss of degradation activity .

Data Contradiction Analysis Framework

Variable Impact on Data Resolution Strategy
Cell Line VariabilityDiffering CRBN expression alters DC₅₀Use isogenic CRBN+/− lines for comparison
Assay pH (6.5 vs. 7.4)Ionization state affects solubility/activityStandardize to physiological pH (7.4)
Proteasome InhibitionOff-target β5 subunit binding masks effectsUse selective β5 inhibitors as controls

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